9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

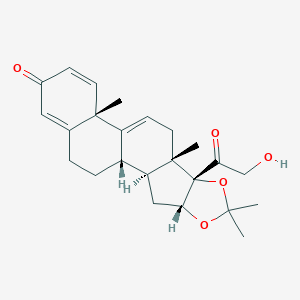

9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide, also known as this compound, is a useful research compound. Its molecular formula is C24H30O5 and its molecular weight is 398.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide (commonly referred to as Δ9,11-triamcinolone acetonide) is a synthetic corticosteroid derivative of triamcinolone. It exhibits significant biological activity, particularly in anti-inflammatory and immunosuppressive contexts. This article reviews its biological activity, focusing on pharmacodynamics, mechanisms of action, and clinical implications.

- Molecular Formula : C₂₄H₃₀O₅

- Molecular Weight : 398.49 g/mol

- CAS Number : 5541-37-7

The primary mechanism of action for this compound involves binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression. This interaction results in:

- Inhibition of pro-inflammatory cytokines : The compound suppresses the expression of genes involved in inflammation, such as IL-1, IL-6, and TNF-alpha.

- Promotion of anti-inflammatory proteins : It enhances the synthesis of anti-inflammatory proteins like lipocortin, which inhibits phospholipase A2, thereby reducing arachidonic acid release and subsequent prostaglandin synthesis .

Anti-inflammatory Effects

Research indicates that Δ9,11-triamcinolone acetonide demonstrates potent anti-inflammatory effects. For instance:

- In vivo studies : Administration via ultradeformable vesicles has shown to prolong the anti-inflammatory action significantly compared to conventional formulations. A study reported that a dose of 0.2 µg/cm² could suppress 75% of arachidonic acid-induced murine ear edema for at least 48 hours .

Immunosuppressive Effects

The compound exhibits immunosuppressive properties that can affect various immune cell types:

- Mesenchymal Stem Cells (MSCs) : Studies have shown that triamcinolone acetonide induces apoptosis in MSCs and promotes adipogenesis while impairing chondrogenesis. This modulation can impact joint healing processes and overall tissue regeneration .

Dermatological Uses

Triamcinolone acetonide is frequently used in dermatology for treating inflammatory skin conditions:

- Case Study : A study involving patients with steroid-responsive dermatoses demonstrated significant improvements in clinical outcomes after treatment with triamcinolone acetonide spray. Over 80% of patients showed improvement within seven days, with a majority preferring the spray formulation over traditional creams due to its ease of use and rapid action .

Intralesional Injections

Intralesional administration of triamcinolone has been explored for conditions like orofacial granulomatosis:

- Study Results : A retrospective study found significant decreases in disease severity scores post-treatment, with many patients maintaining disease-free periods for extended durations after a single course of treatment .

Data Tables

| Study | Method | Outcome | Significance |

|---|---|---|---|

| In vivo study on murine ear edema | Ultradeformable vesicles | 75% suppression with 0.2 µg/cm² | p < 0.01 |

| MSC apoptosis study | RNA sequencing | Induced apoptosis and impaired differentiation | Significant modulation of inflammatory response |

| Dermatoses treatment study | Topical spray | 64% clear or almost clear by Day 28 | High patient satisfaction (95%) |

科学研究应用

Pharmaceutical Applications

-

Quality Control and Assurance :

- 9-Desfluoro-11-dehydroxy-9(11)-ene Triamcinolone Acetonide is utilized as a reference standard in the quality control (QC) and quality assurance (QA) processes during the commercial production of Triamcinolone Acetonide and its formulations. This ensures the consistency and safety of pharmaceutical products .

- Regulatory Compliance :

- Toxicity Studies :

Clinical Applications

- Anti-inflammatory Treatments :

- Dermatological Use :

- Ophthalmic Applications :

Research Implications

- Proteomics Research :

- Phototoxicity Studies :

Case Studies

-

Quality Control Case Study :

- A pharmaceutical company implemented this compound as part of their QC process during the production of Triamcinolone Acetonide ointments. The use of this standard helped identify impurities that could affect product efficacy and safety, leading to improved batch consistency.

-

Therapeutic Efficacy Case Study :

- A clinical trial evaluated the effectiveness of topical formulations containing this compound in patients with chronic eczema. Results demonstrated significant improvement in symptoms compared to placebo groups, underscoring its therapeutic potential.

属性

IUPAC Name |

(1S,2S,4R,8S,9S,13S)-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-11,14,17-trien-16-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O5/c1-21(2)28-20-12-18-16-6-5-14-11-15(26)7-9-22(14,3)17(16)8-10-23(18,4)24(20,29-21)19(27)13-25/h7-9,11,16,18,20,25H,5-6,10,12-13H2,1-4H3/t16-,18+,20-,22+,23+,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTAIWNCAVBJJDD-DPOGTSLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4=CCC3(C2(O1)C(=O)CO)C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CO)CCC5=CC(=O)C=C[C@@]53C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。